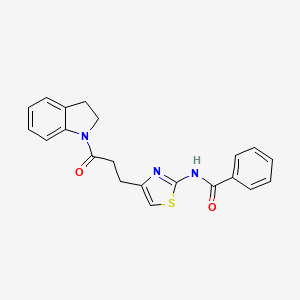
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” is a complex organic compound that incorporates an indole nucleus . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of indolin-2-one derivatives, which are structurally similar to the compound , has been reported . These compounds were designed as acetylcholine esterase (AChE) inhibitors . The synthesis involved the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
While the exact molecular structure of “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” is not directly available, related compounds have a molecular formula of C20H16FN3O2S.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” undergoes are not directly available from the search results.Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
Indolin-2-one derivatives, which are structurally similar to the compound , have been designed as acetylcholine esterase (AChE) inhibitors . These inhibitors are used clinically to treat Alzheimer’s disease (AD), a neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .
Antioxidant Activity
In DPPH free radical-scavenging assay, most indolin-2-one derivatives showed weak scavenging activity . This suggests that they could potentially be used as antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals.
Anticancer Activity
Several indolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines . For instance, compound 5g was found to be more potent than adriamycin, a commonly used anticancer drug . This suggests that these compounds could potentially be developed as new anticancer agents.
Neuroprotective Properties
2,3-Dihydroindoles, which are structurally similar to the compound , are promising agents for the synthesis of new compounds with neuroprotective properties . These compounds could potentially be used in the treatment of neurological disorders.
Melatonin Receptor Binding Affinity
2,3-Dihydroindole derivatives can be used for the synthesis of new analogs of the endogenous hormone melatonin . Melatonin plays a central role in the regulation of circadian rhythms in mammals, including humans, and has effects on the activities of immune, cardiovascular, and reproductive systems .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . Therefore, the compound could potentially be used in the development of new antiviral drugs.
Orientations Futures
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Thus, “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” and its derivatives could be promising candidates for further development in medicinal chemistry.
Propriétés
IUPAC Name |
N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19(24-13-12-15-6-4-5-9-18(15)24)11-10-17-14-27-21(22-17)23-20(26)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXJIXVBYWPWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

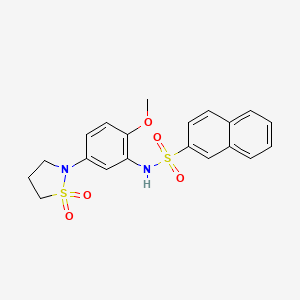
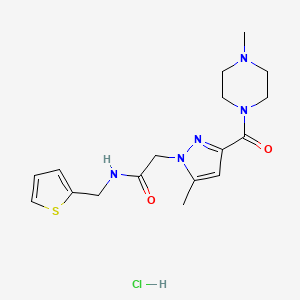
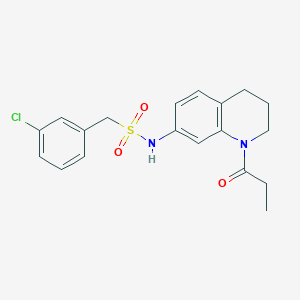


![7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2612759.png)
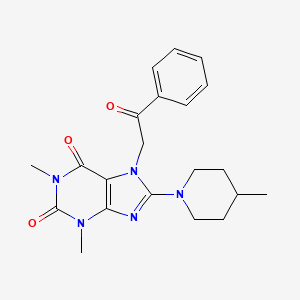

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)
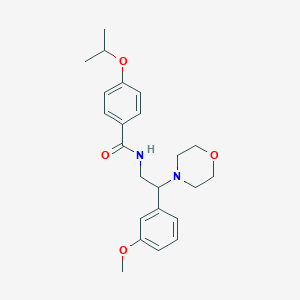

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)